1,4-Bis(2-hydroxy-2-propyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

-Bis(2-hydroxy-2-propyl)benzene, also known as Bisphenol A Bis(isopropyl)alcohol (BABA), is an organic compound with the chemical formula C₁₂H₁₈O₂. While its specific applications in scientific research are limited, it has been studied in the context of:

- Material science: BABA has been investigated as a potential plasticizer due to its ability to modify the properties of polymers. However, its potential for widespread use is hindered by its limited solubility in some common plastics [].

Here are some additional details about the research on BABA:

- Studies have shown that BABA can exhibit estrogenic activity in vitro, meaning it can mimic the effects of the hormone estrogen in cell cultures []. However, further research is needed to determine its potential for similar effects in vivo (in living organisms).

- BABA has also been shown to be cytotoxic (toxic to cells) in certain cell lines []. However, the specific mechanisms of its cytotoxicity and its potential relevance to human health require further investigation.

1,4-Bis(2-hydroxy-2-propyl)benzene, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is a chemical compound with the molecular formula and a molecular weight of 198.27 g/mol. This compound features a benzene ring substituted with two 2-hydroxy-2-propyl groups at the para positions, contributing to its unique properties. The structure consists of a central aromatic system with hydroxyl functional groups that enhance its reactivity and solubility in various solvents .

- Nucleophilic Fluorination: The compound enhances nucleophilic fluorination reactions when used with potassium fluoride, showing an 18-fold increase in reaction rate due to the stabilization of the transition state by hydrogen bonding.

- Cationic Polymerization: It can undergo cationic polymerization to form polyindanes with long alkyl side chains, which are useful in materials science .

- Lithiation and Silylation: The compound is involved in lithiation and silylation reactions, forming tri- and tetralithio derivatives that react with silicon-containing compounds, indicating its potential in organometallic chemistry.

Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene typically involves:

- Preparation of Derivatives: The synthesis begins with stable bis-carbonylimidazole or p-nitrophenylcarbonate derivatives of tertiary and benzylic diols. These derivatives are then polymerized using base-catalyzed condensation reactions with free diols.

- Cationic Polymerization: Another method includes cationic polymerization where the compound reacts with 1,4-bis(2-hexadecen-2-yl)benzene under specific conditions to yield desired polymeric structures .

1,4-Bis(2-hydroxy-2-propyl)benzene finds applications across various fields:

- Material Science: It is used in the synthesis of cyanate ester-silica hybrid nanomaterials for microelectronics and optoelectronics due to its improved thermal properties and hydrophobicity.

- Polymer Chemistry: The compound contributes to the development of soluble and hydrophobic polyethers with low dielectric properties, making it valuable in various industrial applications.

- Chelating Agent: Its chelating properties allow it to form complexes with various solvents, which is significant for catalysis and molecular recognition studies.

Interaction studies have shown that 1,4-Bis(2-hydroxy-2-propyl)benzene can enhance reaction rates significantly through hydrogen bonding interactions. For instance, it stabilizes transition states in nucleophilic fluorination reactions and exhibits unique reactivity profiles compared to similar compounds in copolymerization processes.

Several compounds exhibit structural similarities to 1,4-Bis(2-hydroxy-2-propyl)benzene. A comparison highlights its unique features:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene | Fluorinated derivative | Exhibits strong chelating properties |

| 1,4-Bis(2-hexadecen-2-yl)benzene | Long alkyl chain | Used in cationic polymerization; lower reactivity |

| α,α′-Tetramethyl-benzenedimethanol | Similar hydroxyl-substituted | Less sterically hindered than 1,4-Bis(2-hydroxy...) |

Uniqueness: The presence of bulky hydroxyl groups in 1,4-Bis(2-hydroxy-2-propyl)benzene enhances its steric hindrance compared to similar compounds. This characteristic significantly influences its reactivity and interaction capabilities in

The compound is systematically named 2,2'-(1,4-phenylene)bis(propan-2-ol) under IUPAC guidelines. Its structure consists of a para-substituted benzene ring with two 2-hydroxy-2-propyl groups. Common synonyms and registry identifiers include:

Historical Context and Development

The compound’s history is intertwined with advancements in cumene chemistry. Early studies in the 1930s explored cumene derivatives, leading to the discovery of related alcohols and peroxides. By the mid-20th century, 1,4-bis(2-hydroxy-2-propyl)benzene emerged as a byproduct in the synthesis of dicumyl peroxide (DCP), a key crosslinking agent for polymers. Industrial-scale production methods were refined through catalytic dehydration and condensation reactions involving cumene hydroperoxide.

Significance in Organic Chemistry Research

This diol’s tertiary alcohol groups and aromatic backbone confer unique reactivity:

- Hydrogen Bonding: Stabilizes transition states in nucleophilic substitutions, enhancing reaction rates.

- Steric Hindrance: Influences selectivity in oxidation and polymerization reactions.

- Pharmaceutical Intermediates: Used in synthesizing bioactive molecules due to its bifunctional structure.

Structural Characteristics and Basic Properties

Structural Features

- Core: Benzene ring with para-substituted –C(CH₃)₂OH groups.

- Symmetry: C₂ symmetry axis through the benzene ring.

- Hydroxyl Groups: Tertiary alcohols with pKa ~16–18, rendering them less acidic than primary alcohols.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 39–41°C | |

| Boiling Point | Decomposes above 90°C | |

| Solubility in Water | 0.46 mg/L at 25°C | |

| Density | 1.56 g/cm³ at 25°C | |

| LogP (Octanol-Water) | 1.96 |

Molecular Structure and Configuration

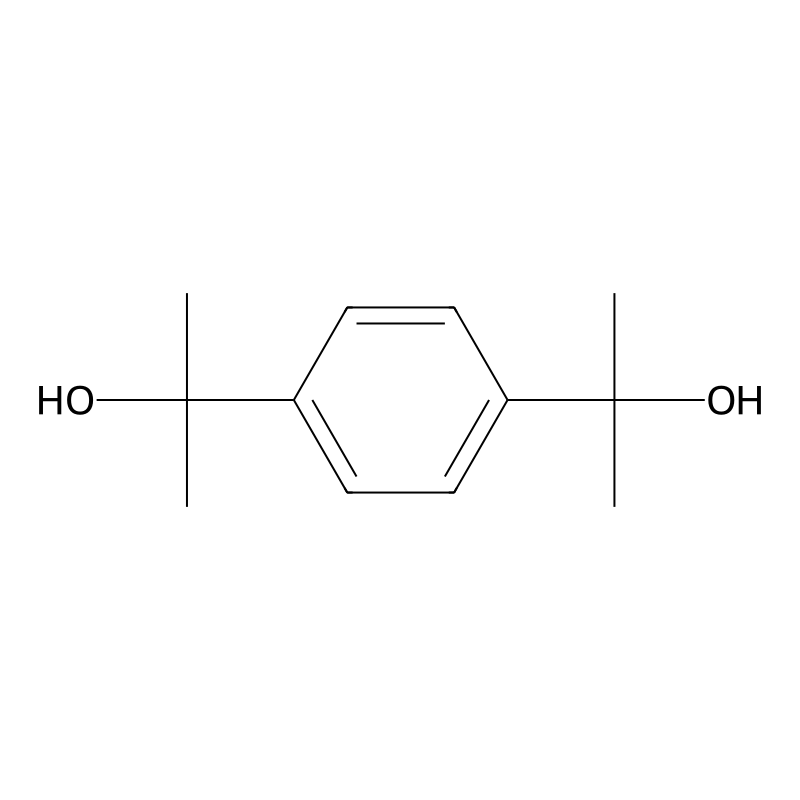

1,4-Bis(2-hydroxy-2-propyl)benzene exhibits a distinctive molecular architecture characterized by a central benzene ring substituted with two 2-hydroxy-2-propyl groups positioned at the para (1,4) positions [3] [7]. The compound possesses the molecular formula C₁₂H₁₈O₂ with a molecular weight of 194.27 g/mol [3] [5] [7]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol [3] [10] [14].

The molecular structure features two tertiary alcohol functional groups, each containing a central carbon atom bonded to two methyl groups and one hydroxyl group [7]. These bulky substituents are symmetrically positioned on opposite sides of the aromatic ring, creating a para-disubstituted benzene derivative . The canonical Simplified Molecular Input Line Entry System representation is CC(C)(C1=CC=C(C=C1)C(C)(C)O)O, which clearly illustrates the symmetrical arrangement of the hydroxyl-containing substituents [3] [14] [21].

The compound is also known by several alternative names, including alpha,alpha,alpha',alpha'-tetramethyl-1,4-benzenedimethanol and dicumyl alcohol [7] [23]. The Chemical Abstracts Service registry number is 2948-46-1, providing a unique identifier for this compound in chemical databases [3] [5] [7].

Physical Properties

Melting and Boiling Points

The thermal characteristics of 1,4-Bis(2-hydroxy-2-propyl)benzene have been extensively documented across multiple sources. The melting point ranges from 142°C to 146°C under standard atmospheric conditions [3] [5] [7] [10] [14]. More specific literature values indicate a melting point of 144-146°C, demonstrating the compound's crystalline nature at room temperature [5] [7].

The boiling point occurs at 167-168°C under reduced pressure conditions of 12 mmHg [3] [5] [7] [10] [14]. This relatively low boiling point under reduced pressure conditions suggests that the compound may undergo thermal decomposition at higher temperatures under atmospheric pressure [10].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 142-146°C | Atmospheric pressure | [3] [10] [14] |

| Melting Point | 144-146°C | Literature value | [5] [7] |

| Boiling Point | 167-168°C | 12 mmHg | [3] [5] [7] [10] [14] |

Solubility Parameters and Behavior

The solubility characteristics of 1,4-Bis(2-hydroxy-2-propyl)benzene reflect its amphiphilic nature, possessing both hydrophobic aromatic and hydrophilic hydroxyl components [3] [10] [14]. The compound exhibits limited aqueous solubility, with a documented water solubility of 2.1 g/L at 25°C [3] [10] [14]. This relatively low aqueous solubility can be attributed to the predominantly hydrophobic character imparted by the benzene ring and the bulky alkyl substituents .

The presence of two hydroxyl groups enables hydrogen bonding interactions, which enhances the compound's solubility in polar organic solvents compared to purely hydrocarbon systems . The compound's structure allows it to participate in intermolecular hydrogen bonding, which influences both its solubility behavior and its utility in various chemical processes .

Density and Refractive Index

The physical properties related to density and optical characteristics provide insight into the compound's molecular packing and electronic structure. The density of 1,4-Bis(2-hydroxy-2-propyl)benzene is approximately 1.0010 g/cm³, indicating a material slightly denser than water [5] [7]. This density value represents a rough estimate and reflects the compact molecular packing influenced by intermolecular hydrogen bonding interactions [5] [7].

The refractive index, an important optical property, has been estimated at 1.5050 [5] [7]. This value indicates the compound's ability to bend light as it passes through the material and provides information about the electronic polarizability of the molecule [5] [7]. The refractive index value is consistent with organic compounds containing aromatic rings and hydroxyl functional groups [5] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1,4-Bis(2-hydroxy-2-propyl)benzene through analysis of both proton and carbon-13 environments [13]. The compound's symmetrical structure results in simplified Nuclear Magnetic Resonance spectra due to the equivalence of the two para-substituted positions [13].

The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of the benzene ring, the methyl groups of the tertiary alcohol centers, and the hydroxyl protons [13]. The aromatic region typically shows signals around 7-8 parts per million, while the aliphatic methyl groups appear in the upfield region [13]. The hydroxyl protons may exhibit variable chemical shifts depending on concentration and solvent conditions due to hydrogen bonding effects .

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the aromatic carbons, the quaternary carbon centers bearing the hydroxyl groups, and the methyl carbons [13]. The symmetrical nature of the molecule reduces the complexity of the carbon spectrum, with equivalent carbons producing single resonances [13].

Infrared Spectroscopy Features

Infrared spectroscopy provides valuable information about the functional groups present in 1,4-Bis(2-hydroxy-2-propyl)benzene through characteristic vibrational frequencies [17]. The most prominent features in the infrared spectrum include the hydroxyl stretching vibrations, aromatic carbon-carbon stretching, and various bending modes [17].

The hydroxyl groups exhibit characteristic broad absorption bands in the 3200-3600 cm⁻¹ region, with the exact frequency depending on the extent of hydrogen bonding [17]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while the aromatic carbon-hydrogen stretching occurs around 3000-3100 cm⁻¹ [17]. The aliphatic carbon-hydrogen stretching vibrations of the methyl groups are observed in the 2800-3000 cm⁻¹ region [17].

Mass Spectrometry Patterns

Mass spectrometry analysis of 1,4-Bis(2-hydroxy-2-propyl)benzene reveals fragmentation patterns characteristic of aromatic compounds containing tertiary alcohol substituents [17]. The molecular ion peak appears at m/z 194, corresponding to the molecular weight of the compound [4] [17]. The exact mass has been determined as 194.130680 atomic mass units [4] [17].

Common fragmentation patterns include the loss of hydroxyl groups, methyl radicals, and larger alkyl fragments from the tertiary alcohol centers [17]. The aromatic ring typically remains intact during fragmentation, serving as a stable core structure [17]. The fragmentation behavior provides structural confirmation and can be used for identification purposes in analytical applications [17].

Crystallographic Data

The crystallographic properties of 1,4-Bis(2-hydroxy-2-propyl)benzene provide detailed information about its solid-state structure and molecular packing arrangements [25]. While comprehensive single-crystal X-ray diffraction data for this specific compound are limited in the available literature, related structural studies of similar bis-substituted benzene derivatives provide insights into expected crystallographic behavior [27].

The compound crystallizes as a white to light yellow crystalline solid, with the crystal structure likely stabilized by intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules [5] [7] [19]. The presence of two hydroxyl groups per molecule creates multiple opportunities for hydrogen bond formation, influencing the crystal packing and melting point characteristics .

Based on structural similarities with related compounds, the crystal system is expected to exhibit symmetrical packing arrangements that maximize hydrogen bonding interactions while minimizing steric hindrance between the bulky tertiary alcohol substituents [27]. The crystallographic data would reveal unit cell parameters, space group symmetry, and molecular orientations within the crystal lattice [27].

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of 1,4-Bis(2-hydroxy-2-propyl)benzene are influenced by its molecular structure, particularly the presence of hydroxyl groups capable of hydrogen bonding [25]. The compound exhibits specific phase behavior characteristics that relate to its vapor pressure, sublimation tendency, and thermal stability [25].

Studies have shown that the compound has a tendency to sublime under certain temperature and pressure conditions [25]. The sublimation behavior follows the relationship P = 4310-213T¹¹, where P represents pressure in kilopascals absolute and T represents temperature in degrees Celsius [25]. This relationship defines the conditions under which the compound transitions directly from solid to vapor phase [25].

The phase behavior is particularly important in industrial applications, where controlling sublimation is crucial for process efficiency [25]. The compound remains stable under recommended storage conditions but may undergo phase transitions under elevated temperatures and reduced pressures [25]. The thermodynamic properties include considerations of enthalpy of fusion, heat capacity, and vapor pressure relationships that govern the compound's behavior under various operational conditions [25].

| Property | Value/Description | Reference |

|---|---|---|

| Sublimation Relationship | P = 4310-213T¹¹ | [25] |

| Phase Stability | Stable under recommended storage | [25] |

| Thermal Behavior | Sublimation tendency at elevated T, reduced P | [25] |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant